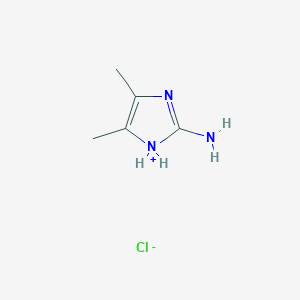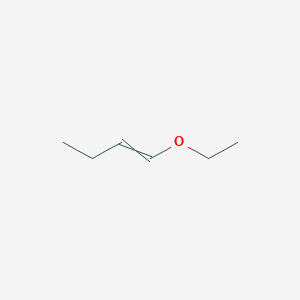
2-氟-2-苯基乙腈
描述
2-Fluoro-2-phenylacetonitrile is a useful research compound. Its molecular formula is C8H6FN and its molecular weight is 135.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-2-phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-2-phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
据报道,2-氟-4-(三氟甲基)-苯基乙腈具有罕见的反应性,损失三个氟原子,导致三聚化合物。该化合物通过 NMR 和 MS/MS 研究分离和表征,提出了一个前所未有的机理 (Stazi 等人,2010)。
金属化腈和烯醇盐可以快速有效地从 2-氯-2-氟-2-苯基乙腈中提取氯,从而得到一系列氯腈和氯酯。该方法提供了在温和条件下烷基腈的第一个一般阴离子氯化,耐受许多官能团 (Pitta & Fleming,2010)。
发现海洋真菌可以催化苯基乙腈向 2-羟基苯基乙酸的生物转化。该过程首先水解腈基,然后羟基化芳环,以 51% 的产率生成 2-羟基苯基乙酸。此外,4-氟苯基乙腈被黑曲霉 Ce19 独家生物转化为 4-氟苯基乙酸 (Oliveira 等人,2013)。
2-苯基乙腈的碳负离子与氟代 α,β-不饱和亚胺的迈克尔加成已被用于合成功能化的氟代伯烯胺和 2-氨基吡啶衍生物,证明了区域选择性共轭加成 (Fernández de Trocóniz 等人,2013)。
通过用二乙氨基硫三氟化物 (DAST) 处理相应的苯甲醛氰醇三甲基甲硅烷基醚来制备 α-氟苯基乙腈。这种在氰基上引入氟的α的方法适用于芳香酮的氰醇三甲基甲硅烷基醚 (Letourneau & Mccarthy,1985)。
通过 2-氟-2-芳基乙腈的有机催化迈克尔加成反应,开发了多种含有氟代立体中心 2-芳基乙腈的有效合成方法。该方案使用一种廉价的有机催化剂,具有广泛的底物范围 (Chen 等人,2021)。
属性
IUPAC Name |
2-fluoro-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKQLRDKQOEOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] hydrochloride](/img/structure/B7952117.png)






